D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-->4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-->4)-, tetraacetate (9CI)
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Overview
Description
D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) is a complex carbohydrate derivative. This compound is characterized by multiple acetyl groups attached to the glucopyranose units, which are linked through glycosidic bonds. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) typically involves the acetylation of glucopyranose units. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pH conditions to ensure the selective acetylation of the hydroxyl groups on the glucopyranose units .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for acetylation, hydrochloric acid or sodium hydroxide for hydrolysis, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions include deacetylated glucopyranose derivatives, glucuronic acid derivatives, and various substituted glucopyranose compounds .
Scientific Research Applications
D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its role in cellular processes and as a model compound for understanding glycosylation.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) involves its interaction with specific molecular targets and pathways. The acetyl groups on the glucopyranose units can influence the compound’s binding affinity to enzymes and receptors, modulating various biochemical pathways. The compound’s effects are mediated through its ability to undergo hydrolysis, releasing active glucopyranose units that participate in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A simpler acetylated glucopyranose derivative.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: An acetylated mannose derivative with similar properties.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: An acetylated galactose derivative.
Uniqueness
D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) is unique due to its specific pattern of acetylation and glycosidic linkages, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C40H54O27 |
---|---|
Molecular Weight |
966.8 g/mol |
IUPAC Name |
[(3R,4S,5S,6S)-4,5-diacetyloxy-3-[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(3R,4S,5S,6S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26?,27?,28?,29-,30-,31-,32+,33+,34+,35+,36+,37+,38-,39+,40+/m1/s1 |
InChI Key |
NNLVGZFZQQXQNW-AYZBDHFXSA-N |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@@H](OC2COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@H]([C@H]([C@@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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